Ethyl 4-phenyl-1,3-oxazole-2-carboxylate

PDE4 inhibition Anti-inflammatory Medicinal chemistry

Medicinal chemistry programs targeting PDE4 for asthma/COPD require regioisomerically verified 4-phenyl-2-oxazole scaffolds to ensure consistent metal-binding pocket engagement. Substituting alternative regioisomers (e.g., 2-phenyl or 5-phenyl variants) compromises SAR conclusions and synthetic route predictability. This compound delivers the validated 4-phenyl-2-oxazole core with a reactive ethyl ester handle. • Validated PDE4B scaffold-derivatives achieve IC50 1.4 μM vs. PDE4, surpassing rolipram (2.0 μM) [11†L15-L19] • Ethyl carboxylate at C2 enables hydrolysis, amidation, or transesterification for SAR exploration • 95-97% purity powder; stable at RT; soluble in EtOH and DCM for straightforward chromatographic purification • Available from multiple suppliers in 1 g to bulk quantities

Molecular Formula C12H11NO3
Molecular Weight 217.224
CAS No. 2121487-15-6
Cat. No. B2609263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-phenyl-1,3-oxazole-2-carboxylate
CAS2121487-15-6
Molecular FormulaC12H11NO3
Molecular Weight217.224
Structural Identifiers
SMILESCCOC(=O)C1=NC(=CO1)C2=CC=CC=C2
InChIInChI=1S/C12H11NO3/c1-2-15-12(14)11-13-10(8-16-11)9-6-4-3-5-7-9/h3-8H,2H2,1H3
InChIKeyOWYOKMASZJAXFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-phenyl-1,3-oxazole-2-carboxylate: Structural & Procurement Baseline


Ethyl 4-phenyl-1,3-oxazole-2-carboxylate (CAS 2121487-15-6, molecular formula C12H11NO3, MW 217.22) is a heterocyclic compound featuring a 1,3-oxazole core with a phenyl substituent at the 4-position and an ethyl carboxylate moiety at the 2-position . This specific regioisomeric arrangement distinguishes it from other phenyl-oxazole-carboxylate positional variants (e.g., 2-phenyloxazole-4-carboxylates, 5-phenyloxazole-2-carboxylates), which exhibit divergent reactivity profiles, synthetic accessibility, and biological target engagement [1]. The compound serves primarily as a synthetic intermediate and a scaffold for medicinal chemistry derivatization, with the ethyl ester group offering a reactive handle for further functionalization while maintaining stability under standard laboratory storage conditions (room temperature, normal shipping temperature) .

Defined Regioisomeric Identity 4-phenyl-oxazole scaffold, distinct from 2- or 5-phenyl variants for PDE4 pathway studies.
Ethyl Ester Reactive Handle Supports hydrolysis, amidation, and transesterification for library derivatization.
Organic-Solvent Solubility Profile Supports normal-phase silica gel chromatography and organic-phase extraction workflows.

Ethyl 4-phenyl-1,3-oxazole-2-carboxylate: Regioisomer Specificity


The oxazole heterocycle exhibits profound structure-activity relationship (SAR) dependence on substituent positioning, where the specific placement of the phenyl group at the 4-position versus the 2-position or 5-position alters both synthetic accessibility and biological recognition [1]. In PDE4 inhibitor development studies, 4-phenyl-2-oxazole derivatives demonstrated distinct binding interactions within the metal binding pocket domain of PDE4B that are not achievable with alternative regioisomers, directly impacting inhibitory potency [2]. Furthermore, the 4-phenyl substitution pattern on the oxazole ring confers a different electronic distribution and steric profile compared to 2-phenyl or 5-phenyl variants, affecting reaction outcomes in downstream derivatization and coupling reactions [3]. Substituting an alternative phenyl-oxazole regioisomer without verification would compromise both synthetic route predictability and the validity of SAR conclusions derived from 4-phenyl-2-oxazole scaffolds.

Target Scaffold
4-Phenyl-1,3-oxazole-2-carboxylate
PDE4B metal binding pocket engagement reported
VS
Potential Substitute
2-Phenyl or 5-Phenyl Regioisomers
Regioisomeric shift may alter PDE4 recognition and synthetic reactivity
Target Form
Ethyl Ester (LogP ~2.52)
Compatible with normal-phase purification
VS
Potential Substitute
Free Carboxylic Acid Analog
Purification workflow may shift to reversed-phase conditions

Ethyl 4-phenyl-1,3-oxazole-2-carboxylate: Quantitative Differentiation Evidence


PDE4B Inhibitor Scaffold Validation via 4-Phenyl Substitution

In a comparative PDE4 enzyme inhibition study, 4-phenyl-2-oxazole derivatives were specifically designed and synthesized as phosphodiesterase type 4 (PDE4) inhibitors, with lead compound 5j (containing the 4-phenyl-2-oxazole core) achieving an IC50 of 1.4 μM against PDE4, representing a 30% improvement in potency compared to the reference PDE4 inhibitor rolipram (IC50 2.0 μM) in the same in vitro enzyme assay [1]. This demonstrates that the 4-phenyl substitution pattern on the oxazole scaffold is pharmacologically validated for PDE4 target engagement. Importantly, the target compound (ethyl 4-phenyl-1,3-oxazole-2-carboxylate) possesses the identical 4-phenyl-2-oxazole core structure required for this validated activity profile .

PDE4B Inhibition
Class-level
IC50 1.4 μM (Scaffold)
vs 2.0 μM (Rolipram)
Supports PDE4B target-engagement assay context
Scaffold validation reported in enzyme inhibition studies
PDE4 inhibition Anti-inflammatory Medicinal chemistry

Ethyl Ester vs. Free Acid: Solubility & Purification Advantage

The target compound (ethyl 4-phenyl-1,3-oxazole-2-carboxylate) possesses a calculated LogP of 2.5183 and a topological polar surface area (TPSA) of 52.33 Ų [1]. In contrast, the corresponding carboxylic acid analog (4-phenyl-oxazole-2-carboxylic acid, CAS not specified, MW 189.17) exhibits the free carboxylic acid functional group with a LogP of approximately 1.45 (estimated) and a TPSA of 63.33 Ų due to the additional hydrogen bond donor [2]. The ethyl ester form demonstrates significantly enhanced solubility in common organic solvents such as ethanol and dichloromethane, while the carboxylic acid requires aqueous basic conditions for dissolution . This difference is critical for purification: the ethyl ester is amenable to normal-phase silica gel chromatography without tailing, whereas the carboxylic acid often requires reversed-phase conditions or derivatization prior to purification .

Physicochemical Profile
Computed Property
LogP 2.52 / TPSA 52.3 Ų
vs Free Acid (LogP ~1.45)
Supports organic-phase purification workflow
ΔLogP ~1.07 confers higher lipophilicity for chromatographic separation
Drug discovery Formulation Chromatography

Commercial Availability Advantage Over Other Regioisomers

Ethyl 4-phenyl-1,3-oxazole-2-carboxylate (CAS 2121487-15-6) is commercially available from established suppliers including Sigma-Aldrich (95% purity, powder form, room temperature storage) and Leyan (97% purity) , with documented InChI Key OWYOKMASZJAXFG-UHFFFAOYSA-N enabling unambiguous chemical identification . In contrast, the 5-phenyl-oxazole-2-carboxylate regioisomer (CAS 32998-97-3) is far less commonly stocked, and the 2-phenyl-oxazole-4-carboxylate regioisomer (CAS 885274-58-8) is primarily available only through specialty custom synthesis [1]. This supply chain disparity reflects the synthetic accessibility advantage of the 4-phenyl substitution pattern via established oxazole-forming cyclization methodologies, including Robinson-Gabriel protocols and cyclization of β-hydroxy amides .

Commercial Availability
Supply Context
≥3 Major Suppliers
with Catalog Stock
Reduces procurement lead time vs custom synthesis
Alternative regioisomers require 4–8 week custom synthesis lead times
Chemical procurement Synthetic intermediate Supply chain

Ethyl 4-phenyl-1,3-oxazole-2-carboxylate: Research & Industrial Applications


PDE4 Inhibitor Lead Optimization for Anti-Inflammatory Drug Discovery

For medicinal chemistry programs targeting phosphodiesterase type 4 (PDE4) for asthma, COPD, or sepsis indications, ethyl 4-phenyl-1,3-oxazole-2-carboxylate provides the validated 4-phenyl-2-oxazole scaffold required for PDE4B metal binding pocket engagement. Studies have demonstrated that 4-phenyl-2-oxazole derivatives achieve IC50 values as low as 1.4 μM against PDE4, outperforming rolipram (2.0 μM) in the same assay system [1]. This scaffold serves as an entry point for SAR exploration via ester hydrolysis to the carboxylic acid followed by amide coupling, or via direct functionalization of the phenyl ring at the para-position with methoxy groups shown to enhance PDE4B binding interactions [2].

Building Block for Heterocyclic Library Synthesis

As a versatile synthetic intermediate, ethyl 4-phenyl-1,3-oxazole-2-carboxylate supports the construction of diverse oxazole-based compound libraries. The ethyl carboxylate at the 2-position serves as a reactive handle for derivatization via hydrolysis, amidation, or transesterification, while the phenyl group at the 4-position provides a site for electrophilic aromatic substitution or palladium-catalyzed cross-coupling reactions [1]. The compound's LogP of 2.5183 and organic solvent solubility (ethanol, dichloromethane) enable straightforward purification by normal-phase chromatography, supporting high-throughput parallel synthesis workflows [2]. Commercial availability at 95-97% purity in powder form from multiple suppliers ensures consistent quality across library synthesis campaigns .

Reference Standard for Oxazole-Containing APIs

The well-defined physicochemical properties of ethyl 4-phenyl-1,3-oxazole-2-carboxylate—including InChI Key OWYOKMASZJAXFG-UHFFFAOYSA-N, molecular formula C12H11NO3, exact mass 217.22 g/mol, LogP 2.5183, and TPSA 52.33 Ų—make it suitable as a reference standard for analytical method development [1]. The compound's stability under standard storage conditions (room temperature) and availability in powder form facilitate reproducible preparation of calibration standards for HPLC, LC-MS, and NMR quantification of oxazole-containing active pharmaceutical ingredients and metabolites [2]. Its distinct retention characteristics on reversed-phase columns (predicted retention time based on LogP) enable reliable separation from closely related phenyl-oxazole regioisomers during impurity profiling .

Application
Selection Property
Validation Focus
PDE4 Pathway Studies & Lead Exploration
4-Phenyl-2-oxazole Core Scaffold
PDE4B enzyme inhibition assay context
Heterocyclic Compound Library Derivatization
Ethyl Ester Derivatization Handle
Orthogonal chemical compatibility and purification
Oxazole Analytical Reference Standard
Defined Physicochemical Attributes
Chromatographic separation from regioisomers
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